molecular formula C13H13FN4O3 B2709596 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide CAS No. 2034520-83-5

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide

Cat. No. B2709596
M. Wt: 292.27
InChI Key: IDZXIWDDJCECCZ-UHFFFAOYSA-N
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Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide” is a compound that contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The triazine ring in this compound is substituted with two methoxy groups and a methyl group that is further substituted with a fluorobenzamide group .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, is prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a planar, aromatic ring. The methoxy groups, the fluorobenzamide group, and the methyl group would be attached to this ring .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions. For instance, they can act as leaving groups in the formation of carbocation species in acid-catalyzed alkylation of O- and C-nucleophiles .

Scientific Research Applications

Tumor Imaging and Evaluation

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide derivatives, such as fluorine-18 labeled compounds, have been evaluated for their potential in imaging tumor proliferation using positron emission tomography (PET). These compounds exhibit significant tumor uptake and are promising for assessing the proliferative status of solid tumors, which is crucial for cancer diagnosis and treatment planning. For instance, fluorine-18 labeled benzamide analogs have demonstrated high tumor uptake in mice bearing tumor allografts, indicating their potential for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Synthetic Chemistry Applications

Compounds containing the N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide moiety are used in synthetic chemistry for various purposes, including as intermediates in the synthesis of complex organic molecules. These compounds serve as key reagents in the development of new synthetic routes and the synthesis of novel molecules with potential pharmaceutical applications. For example, triazine-based dehydrocondensing reagents substituted by amido groups have shown efficiency for dehydrocondensing reactions, highlighting the utility of triazine derivatives in facilitating chemical syntheses (Kunishima et al., 2016).

Antimicrobial and Antitubercular Activities

The structural framework of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide has been explored for its potential antimicrobial and antitubercular activities. Novel derivatives synthesized from this framework have been screened for their efficacy against various microbial strains, showing promising results in inhibiting the growth of pathogenic bacteria and tuberculosis-causing mycobacteria. This suggests potential applications in developing new antimicrobial and antitubercular agents, contributing to the fight against infectious diseases (Bodige et al., 2020).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZXIWDDJCECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide

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